

# Introduction: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: *Tert-butyl 4-hydroxy-3-nitrobenzoate*

CAS No.: 273939-22-3

Cat. No.: B6324902

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**Tert-butyl 4-hydroxy-3-nitrobenzoate** is a valuable intermediate in the field of organic synthesis, particularly for applications in medicinal chemistry and materials science. Its unique trifunctional nature—a sterically hindered ester, a phenolic hydroxyl group, and an electron-withdrawing nitro group on an aromatic scaffold—offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the nuances of this molecule is key to leveraging its full potential in the design and execution of complex synthetic strategies. The strategic placement of its functional groups allows for selective manipulation, making it a cornerstone for building more complex molecular architectures.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of **tert-butyl 4-hydroxy-3-nitrobenzoate** dictate its handling, reaction conditions, and purification methods. While experimental data for this specific compound is not widely published, we can infer its properties from closely related analogs and established chemical principles.

## Core Properties

A summary of the key physicochemical data is presented in Table 1. These values are critical for experimental design, from selecting appropriate solvent systems to determining reaction

temperatures.

Property	Value / Observation	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>5</sub>	N/A
Molecular Weight	239.22 g/mol	N/A
Appearance	Expected to be a yellow crystalline solid	[1]
Melting Point	Not available. The related methyl ester has a melting point of 74-76 °C.	[2]
Boiling Point	Not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure.	N/A
Solubility	Insoluble in water. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	[3]
pKa	The phenolic proton is expected to have a pKa around 7-8, influenced by the electron-withdrawing nitro and ester groups.	N/A

## Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for reaction monitoring and product confirmation.

<sup>1</sup>H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and tert-butyl protons. Based on data for similar compounds, the following shifts (in ppm, relative to TMS) in a solvent like CDCl<sub>3</sub> are predicted[4]:

- ~10.0-11.0 (s, 1H): The phenolic -OH proton, often broad.
- ~8.3 (d, 1H): Aromatic proton ortho to the nitro group.
- ~8.0 (dd, 1H): Aromatic proton ortho to the ester and meta to the nitro group.
- ~7.2 (d, 1H): Aromatic proton meta to the nitro group and ortho to the hydroxyl group.
- ~1.6 (s, 9H): The nine equivalent protons of the tert-butyl group.

<sup>13</sup>C NMR: The carbon NMR spectrum provides a map of the carbon skeleton. Predicted chemical shifts are as follows[5]:

- ~164 ppm: Carbonyl carbon of the ester.
- ~155 ppm: Aromatic carbon attached to the hydroxyl group.
- ~138 ppm: Aromatic carbon attached to the nitro group.
- ~132 ppm: Aromatic carbon.
- ~128 ppm: Aromatic carbon.
- ~120 ppm: Aromatic carbon.
- ~118 ppm: Aromatic carbon attached to the ester group.
- ~83 ppm: Quaternary carbon of the tert-butyl group.
- ~28 ppm: Methyl carbons of the tert-butyl group.

The IR spectrum is a powerful tool for identifying the key functional groups. The expected characteristic absorption bands (in  $\text{cm}^{-1}$ ) are:

- 3200-3400 (broad): O-H stretch of the phenolic group.
- 2980-2950: C-H stretching of the tert-butyl group.
- ~1700: C=O stretch of the ester carbonyl.

- ~1530 and ~1350: Asymmetric and symmetric N-O stretching of the nitro group, respectively.
- ~1250: C-O stretching of the ester.

In mass spectrometry, the molecular ion peak ( $M^+$ ) would be expected at  $m/z = 239$ . A prominent fragment would likely be observed at  $m/z = 183$ , corresponding to the loss of isobutylene (56 Da) from the tert-butyl ester, a characteristic fragmentation pattern for such esters.

## Synthesis and Reaction Mechanisms

The most direct route to **tert-butyl 4-hydroxy-3-nitrobenzoate** is through the electrophilic nitration of its precursor, tert-butyl 4-hydroxybenzoate. The choice of nitrating agent and reaction conditions is crucial to achieve good yield and selectivity, avoiding over-nitration or side reactions.

## Experimental Protocol: Nitration of tert-Butyl 4-hydroxybenzoate

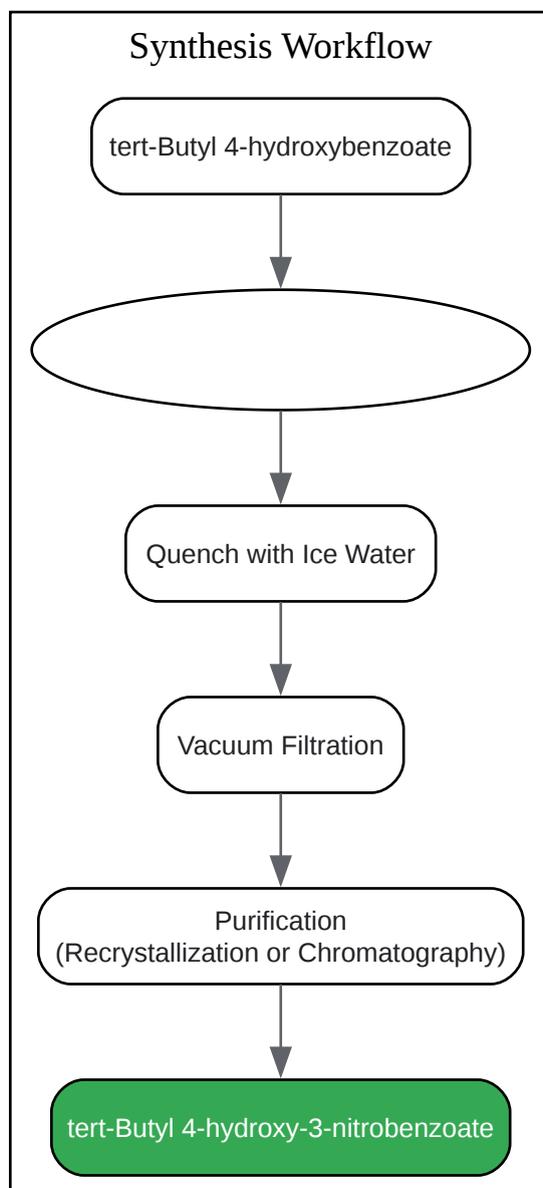
This protocol is adapted from established procedures for the nitration of phenolic esters[6].

Materials:

- tert-Butyl 4-hydroxybenzoate
- Concentrated Nitric Acid (60-62%)
- Ice
- Deionized Water
- Sodium Bicarbonate (saturated solution)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add tert-butyl 4-hydroxybenzoate.
- Slowly add concentrated nitric acid dropwise to the stirred starting material, ensuring the temperature is maintained between 20-30°C[6].
- After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour.
- Pour the reaction mixture slowly into a beaker containing crushed ice and water to precipitate the product.
- Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
- For further purification, dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material or acidic byproducts.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified **tert-butyl 4-hydroxy-3-nitrobenzoate**.



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A streamlined workflow for the synthesis of **tert-butyl 4-hydroxy-3-nitrobenzoate**.

## Reactivity and Synthetic Applications

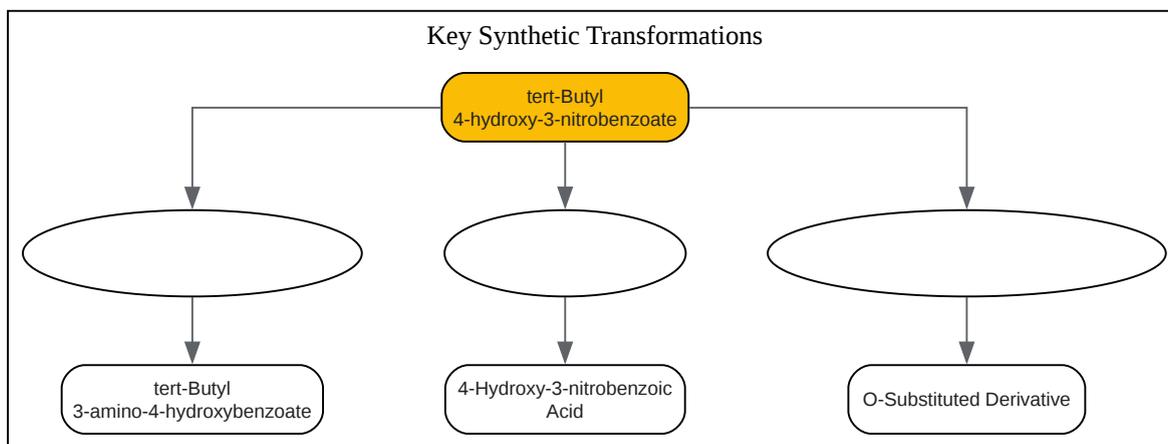
The synthetic utility of **tert-butyl 4-hydroxy-3-nitrobenzoate** stems from the differential reactivity of its three functional groups.

- Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents such as  $\text{SnCl}_2/\text{HCl}$ ,  $\text{H}_2/\text{Pd-C}$ , or sodium dithionite. This transformation is

fundamental in the synthesis of many pharmaceutical agents, as the resulting amino group can be further functionalized.

- Ester Hydrolysis: The tert-butyl ester is robust but can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid. This provides a handle for amide bond formation or other carboxylate chemistry.
- Phenolic Hydroxyl Group Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce further diversity into the molecule.

These transformations make **tert-butyl 4-hydroxy-3-nitrobenzoate** a key intermediate in the synthesis of various complex molecules, including potential drug candidates[7][8]. The tert-butyl group often serves as a protecting group for the carboxylic acid, which can be removed in a later synthetic step.



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Primary reaction pathways for the functionalization of the title compound.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **tert-butyl 4-hydroxy-3-nitrobenzoate** is not readily available, the safety precautions can be inferred from related nitroaromatic and phenolic

compounds.

- **General Handling:** Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Hazards:** Expected to be an irritant to the skin, eyes, and respiratory system[2]. Nitroaromatic compounds can be toxic and should be handled with care.
- **Storage:** Store in a cool, dry place away from strong oxidizing agents.

## Conclusion

**Tert-butyl 4-hydroxy-3-nitrobenzoate** is a strategically important chemical intermediate with a versatile reactivity profile. Its synthesis via electrophilic nitration is straightforward, and its three distinct functional groups can be selectively manipulated to build a wide array of more complex molecules. For researchers in drug discovery and materials science, a solid understanding of the characteristics outlined in this guide is essential for harnessing the full synthetic potential of this valuable compound.

## References

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